![molecular formula C25H30N6O3S B2596030 2-(7-oxo-2-(4-(piperidine-1-carbonyl)piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide CAS No. 1189709-02-1](/img/structure/B2596030.png)
2-(7-oxo-2-(4-(piperidine-1-carbonyl)piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide
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Description
2-(7-oxo-2-(4-(piperidine-1-carbonyl)piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C25H30N6O3S and its molecular weight is 494.61. The purity is usually 95%.
BenchChem offers high-quality 2-(7-oxo-2-(4-(piperidine-1-carbonyl)piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-oxo-2-(4-(piperidine-1-carbonyl)piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound’s antibacterial potential has been investigated. In an agar well diffusion assay, one of the synthesized derivatives exhibited antibacterial activity against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .
- Substituted 1,2-benzoxazoles, a class to which this compound belongs, are particularly relevant in pharmaceutical and medicinal fields .
- N-benzylpiperidine benzisoxazole derivatives are selective inhibitors of acetylcholinesterase (AChE), used in Alzheimer’s disease treatment .
Antibacterial Activity
Isoxazole Derivatives and Biological Applications
Selective Enzyme Inhibition
Synthesis of Paliperidone
properties
IUPAC Name |
N-(3-methylphenyl)-2-[7-oxo-2-[4-(piperidine-1-carbonyl)piperidin-1-yl]-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O3S/c1-17-6-5-7-19(14-17)27-20(32)15-31-16-26-22-21(24(31)34)35-25(28-22)30-12-8-18(9-13-30)23(33)29-10-3-2-4-11-29/h5-7,14,16,18H,2-4,8-13,15H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFURGMPCQXJQSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCC(CC4)C(=O)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-oxo-2-(4-(piperidine-1-carbonyl)piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide |
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